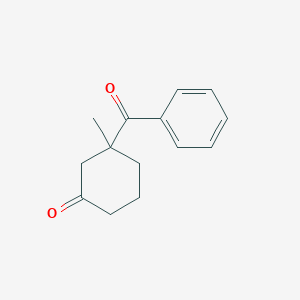
3-Benzoyl-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-3-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a benzoyl group attached to the third carbon of a cyclohexanone ring, with a methyl group also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-3-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation of 3-methylcyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using benzoyl chloride and AlCl3.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Benzoyl-3-methylcyclohexanol.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-Benzoyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through its influence on cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexanone: Lacks the benzoyl group, making it less reactive in electrophilic substitution reactions.
Benzoylcyclohexane: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness
3-Benzoyl-3-methylcyclohexan-1-one is unique due to the presence of both benzoyl and methyl groups on the cyclohexanone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106697-31-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-benzoyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(9-5-8-12(15)10-14)13(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
AARDFOVXUOJIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


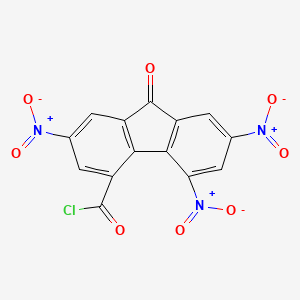

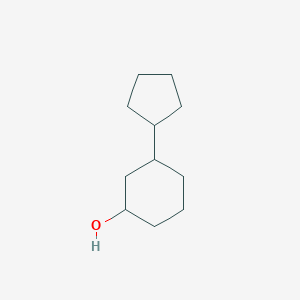

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
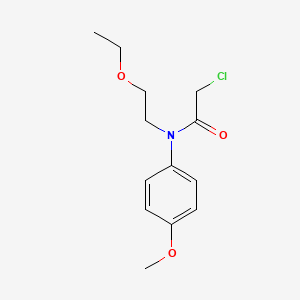
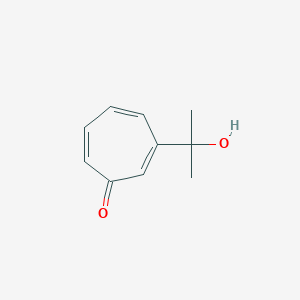
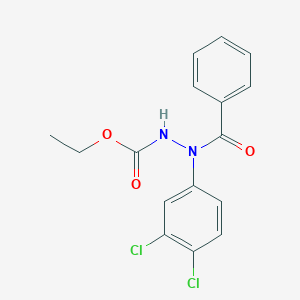
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

